Regiospecific Covalent Kinase Inhibition: 2,5-Dichloro Motif Enables SNAr Trapping of Cysteine Residues Not Achievable with Chloropyridine or Non-Covalent Scaffolds
The 2,5-dichloropyrimidine core, present in this compound, functions as a covalent warhead capable of trapping non-catalytic cysteine residues via an SNAr mechanism. This is a rare and valuable modality for kinase inhibition. In a biochemical ERK2-MSK1 cascade assay with 1 h pre-incubation, covalent inhibitors derived from a 2,5-dichloropyrimidine scaffold exhibited sustained enzyme inhibition after jump dilution, with an estimated residence time of 1488–1675 minutes for a representative analog [1]. In stark contrast, replacement of the chloropyrimidine core with chloropyridine analogs resulted in the complete loss of inhibitory activity [2]. This data demonstrates that the 2,5-dichloropyrimidine architecture is essential for achieving and maintaining target engagement, a feature absent in related heteroaromatic systems.
| Evidence Dimension | Residence Time on Target (MSK1 CTKD) |
|---|---|
| Target Compound Data | Estimated residence time: 1488–1675 min (for a representative 2,5-dichloropyrimidine-derived covalent inhibitor) |
| Comparator Or Baseline | Non-covalent control: 8–14 min; Chloropyridine analogs: No measurable inhibition |
| Quantified Difference | >100-fold increase in residence time vs. non-covalent control; complete loss of activity with chloropyridine substitution |
| Conditions | ERK2-MSK1 biochemical cascade assay; Jump dilution protocol following 3 h pre-incubation at ~20× IC50; 25 mM ATP |
Why This Matters
For drug discovery programs targeting kinases with accessible cysteines, procurement of a 2,5-dichloropyrimidine scaffold is essential; substitution with 2,4-dichloro or chloropyridine alternatives will not yield the requisite covalent inhibition profile and prolonged target residence time.
- [1] Barlaam, B., et al. ACS Med. Chem. Lett. 2022, 13 (7), 1099–1108. Table 4: Residence Time Analysis in ERK2-MSK1 Biochemical Assay. View Source
- [2] Barlaam, B., et al. ACS Med. Chem. Lett. 2022, 13 (7), 1099–1108. Section discussing replacement of chloropyrimidine by chloropyridines (compounds 11 and 13). View Source
